molecular formula C7H10F3NO5 B057147 Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate CAS No. 127074-04-8

Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate

Cat. No.: B057147
CAS No.: 127074-04-8
M. Wt: 245.15 g/mol
InChI Key: NAMTZBPOMKLYGC-UHFFFAOYSA-N
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Description

Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate: is a chemical compound with the molecular formula C7H10F3NO5 and a molecular weight of 245.15 g/mol . This compound is known for its role as a reagent in the synthesis of trifluoromethylated pyrroles and porphyrins. It is characterized by the presence of trifluoromethyl, hydroxyl, and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate typically involves the esterification of 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Formation of 6,6,6-Trifluoro-5-oxo-4-nitrohexanoate.

    Reduction: Formation of Methyl 6,6,6-Trifluoro-5-hydroxy-4-aminohexanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of trifluoromethylated pyrroles and porphyrins.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its potential in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

  • Methyl 6,6,6-Trifluoro-5-hydroxy-4-aminopentanoate
  • Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitropentanoate
  • Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitroheptanoate

Comparison: Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate is unique due to its specific combination of trifluoromethyl, hydroxyl, and nitro groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

methyl 6,6,6-trifluoro-5-hydroxy-4-nitrohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO5/c1-16-5(12)3-2-4(11(14)15)6(13)7(8,9)10/h4,6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMTZBPOMKLYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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